molecular formula C18H16N4O2S B287280 3-Benzyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Benzyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287280
M. Wt: 352.4 g/mol
InChI Key: VMVGFEXOBBMSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazolo-thiadiazole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the target organism. For example, in cancer cells, this compound has been shown to inhibit the activity of topoisomerase II and induce apoptosis.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 3-Benzyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been studied for its biochemical and physiological effects. Studies have shown that this compound can modulate the immune system, reduce inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Benzyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of potential applications. However, one of the main limitations is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are numerous future directions for research on 3-Benzyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some potential areas of focus include:
1. Further studies on the mechanism of action and potential therapeutic applications of this compound in various diseases.
2. Development of more efficient synthesis methods for this compound.
3. Investigation of the potential environmental impact of this compound, particularly in the context of its use as an insecticide or herbicide.
4. Exploration of the potential use of this compound in nanotechnology and other emerging fields.
In conclusion, 3-Benzyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound with significant potential for various scientific applications. While much research has already been conducted on this compound, there are still numerous directions for future research that could yield important insights and advancements in various fields.

Synthesis Methods

The synthesis of 3-Benzyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved using various methods. One of the most common methods involves the reaction of 2,3-dimethoxybenzaldehyde, benzylamine, and 2-mercapto-1,3,4-triazole under reflux in the presence of acetic acid. The resulting product is then purified using column chromatography and recrystallization.

Scientific Research Applications

3-Benzyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications is in the field of medicine, where it has been shown to exhibit anticancer, antifungal, and antibacterial properties. Additionally, this compound has also been studied for its potential use as an insecticide and herbicide.

properties

Product Name

3-Benzyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

3-benzyl-6-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4O2S/c1-23-14-10-6-9-13(16(14)24-2)17-21-22-15(19-20-18(22)25-17)11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3

InChI Key

VMVGFEXOBBMSOP-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4

Origin of Product

United States

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